Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a benzylpyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butyl chloroformate, benzylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H31N3O2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)-1-benzylpyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-12-17(13-23)18-14-22(11-16(18)9-21)10-15-7-5-4-6-8-15/h4-8,16-18H,9-14,21H2,1-3H3 |
InChI Key |
MHJWWDGWQBEHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CN)CC3=CC=CC=C3 |
Origin of Product |
United States |
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